molecular formula C10H8FN3 B1488664 6-(3-Fluorophenyl)pyrimidin-4-amine CAS No. 1247168-42-8

6-(3-Fluorophenyl)pyrimidin-4-amine

Cat. No. B1488664
CAS RN: 1247168-42-8
M. Wt: 189.19 g/mol
InChI Key: ZLDHWRRVXMFXAB-UHFFFAOYSA-N
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Description

6-(3-Fluorophenyl)pyrimidin-4-amine is a pyrimidine-based organic compound used in various scientific experiments. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

The synthesis of numerous pyrimidine analogs has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .


Molecular Structure Analysis

The molecular formula of 6-(3-Fluorophenyl)pyrimidin-4-amine is C10H8FN3, and its molecular weight is 189.19 g/mol.

Scientific Research Applications

Acaricide Development

6-(3-Fluorophenyl)pyrimidin-4-amine: has been utilized in the development of novel acaricides. Researchers have introduced trifluoroethyl thioether and various substituents to the pyrimidine derivatives to enhance acaricidal activity. For instance, compound T7 (HNPC-A188), which is structurally related, exhibits excellent acaricidal activity against Tetranychus urticae , with LC50 values comparable to commercial acaricides .

Anticancer Agents

Pyrimidine derivatives, including those related to 6-(3-Fluorophenyl)pyrimidin-4-amine , are known for their anticancer properties. They have been used to modulate myeloid leukemia and are found in FDA-approved drugs for the treatment of various cancers. The structural diversity of pyrimidine allows for a wide range of biological activities, making it a valuable scaffold in cancer research .

Antibacterial Applications

Certain pyrimidine Schiff bases, which can be synthesized from compounds like 6-(3-Fluorophenyl)pyrimidin-4-amine , have shown selective antibacterial effects. For example, one derivative demonstrated significant activity against Enterococcus faecalis , combined with an anticancer effect against gastric adenocarcinoma .

Antiviral Research

Pyrimidine derivatives have also been explored for their antiviral properties. Novel non-glutamate benzamide derivatives related to 6-(3-Fluorophenyl)pyrimidin-4-amine showed enhanced antiviral activity against Newcastle disease virus, an avian paramyxovirus, compared to similar commercial drugs .

Antimicrobial and Antileukemia Activity

Research has found that pyrazolo[3,4-d]pyrimidine derivatives possess both antitumor and antileukemia activities. These findings suggest that modifications of the pyrimidine ring, as seen in 6-(3-Fluorophenyl)pyrimidin-4-amine , can lead to potent antimicrobial agents .

Agrochemical Applications

The pyrimidine scaffold is also significant in the agrochemical industry. Compounds like 6-(3-Fluorophenyl)pyrimidin-4-amine can be used to create pesticides that control mites on plants, contributing to the prevention of crop diseases and improvement of crop yield .

Safety and Hazards

The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

Pyrimidines, including 6-(3-Fluorophenyl)pyrimidin-4-amine, are an active area of research due to their wide range of pharmacological effects. Future research may focus on developing new anti-TB compounds using cost-effective processes to reduce TB incidence and accomplish the End TB Strategy milestone . Additionally, further studies could explore the development of new pyrimidines as anti-inflammatory agents .

properties

IUPAC Name

6-(3-fluorophenyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3/c11-8-3-1-2-7(4-8)9-5-10(12)14-6-13-9/h1-6H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDHWRRVXMFXAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Fluorophenyl)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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